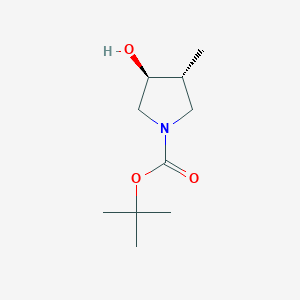

trans-1-Boc-4-methylpyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-1-Boc-4-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

trans-1-Boc-4-methylpyrrolidin-3-ol serves as an important intermediate in the synthesis of various bioactive compounds. It is utilized in the preparation of ligands for receptors involved in neurological functions, such as histamine H3 receptor antagonists, which are being investigated for their potential in treating cognitive disorders and obesity .

b. Neuroprotective Agents

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit neuroprotective properties. They have been studied for their efficacy in preventing brain injuries and treating neurodegenerative diseases . The compound's ability to modulate nitric oxide synthase activity suggests its potential in therapeutic applications related to brain health.

Case Studies

a. Development of H3 Receptor Ligands

A notable case study involved the use of this compound in developing selective H3 receptor ligands. These ligands were synthesized through a multi-step process that included the formation of key intermediates derived from this compound. The resulting compounds demonstrated significant binding affinity and selectivity towards H3 receptors, indicating their potential as therapeutic agents for cognitive enhancement .

b. Neuroprotective Research

Another case study focused on evaluating the neuroprotective effects of pyrrolidine derivatives, including this compound, in models of neurodegeneration. The study found that these compounds could significantly reduce neuronal cell death induced by toxic agents, suggesting their potential utility in treating conditions like Alzheimer's disease .

Data Tables

| Application Area | Compound Type | Potential Use |

|---|---|---|

| Pharmaceutical Synthesis | H3 Receptor Ligands | Cognitive disorders |

| Neuroprotection | Neuroprotective Agents | Alzheimer's disease treatment |

| Organic Synthesis | Building Block | Synthesis of various bioactive compounds |

| Study Focus | Findings | Implications |

|---|---|---|

| H3 Receptor Ligands | High binding affinity | Potential for cognitive enhancement |

| Neuroprotective Effects | Reduced neuronal cell death | Therapeutic strategies for neurodegeneration |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation to form carbonyl derivatives. Key reagents and conditions include:

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Ketone (3-keto derivative) | 75–85 | Dichloromethane, RT, 4–6 h | |

| Dess-Martin periodinane | Aldehyde | 80–90 | Anhydrous DCM, 0°C to RT | |

| Swern oxidation (oxalyl chloride/DMSO) | Ketone | 70–78 | −78°C to RT, 2 h |

Mechanistic Insights :

-

PCC oxidizes the secondary alcohol to a ketone via a two-electron transfer mechanism.

-

Dess-Martin periodinane operates through a hypervalent iodine intermediate, enabling selective oxidation without over-oxidation.

Reduction Reactions

The Boc group can be cleaved under reductive conditions to yield free amines:

Key Observations :

-

LiAlH<sub>4</sub> reduces the Boc group via nucleophilic attack on the carbonyl carbon, generating the free amine.

-

Acidic hydrolysis with TFA cleaves the Boc group efficiently but requires neutralization for isolation .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Applications :

-

Chloride/bromide derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Mesylates facilitate SN2 reactions with amines or thiols.

Lithiation and Electrophilic Trapping

The Boc group enhances α-lithiation selectivity, enabling functionalization at the 2-position:

Conditions :

Protection/Deprotection Strategies

The Boc group’s stability under basic/neutral conditions allows orthogonal protection:

| Reaction | Reagent/Conditions | Outcome | Reference |

|---|---|---|---|

| Boc Deprotection | HCl (g)/dioxane | Free amine | |

| Reprojection with Fmoc | Fmoc-Cl/NaHCO<sub>3</sub> | Fmoc-protected amine |

Industrial Relevance :

-

Continuous flow reactors optimize Boc deprotection for large-scale synthesis.

Photochemical Activation

Under UV light (254 nm), the Boc group undergoes cleavage in the presence of CyHQ photoremovable protecting groups, generating reactive intermediates for targeted drug delivery .

Comparative Reaction Data

| Reaction Type | Optimal Reagent | Temperature | Solvent | Yield Range (%) |

|---|---|---|---|---|

| Oxidation | Dess-Martin periodinane | 0°C to RT | DCM | 80–90 |

| Reduction | LiAlH<sub>4</sub> | Reflux | THF | 60–70 |

| Lithiation | s-BuLi/(−)-Sparteine | −40°C | THF | 85–90 |

| Substitution | SOCl<sub>2</sub> | Reflux | Toluene | 80–85 |

Propiedades

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.